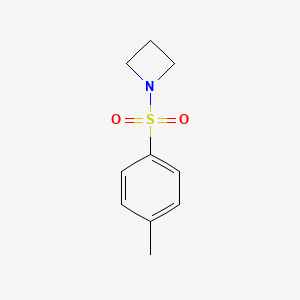
1-苯基-1,2,3-丁三酮 2-肟
描述
1-Phenyl-1,2,3-butanetrione 2-oxime is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol. It is also known by its IUPAC name, (2E)-2-hydroxyimino-1-phenylbutane-1,3-dione. This compound is characterized by its phenyl group attached to a butanetrione structure with an oxime functional group.
科学研究应用
1-Phenyl-1,2,3-butanetrione 2-oxime has several applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis, as a building block for pharmaceuticals, and as a chemical intermediate in the production of various compounds.
生化分析
Biochemical Properties
1-Phenyl-1,2,3-butanetrione 2-oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclometalated iridium complexes, which are used in photophysical and electrochemical studies . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 1-Phenyl-1,2,3-butanetrione 2-oxime on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in the expression of certain genes, which can lead to alterations in cellular metabolism and function . These changes can have significant implications for the study of cellular processes and the development of new therapeutic strategies.
Molecular Mechanism
At the molecular level, 1-Phenyl-1,2,3-butanetrione 2-oxime exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function
Temporal Effects in Laboratory Settings
The effects of 1-Phenyl-1,2,3-butanetrione 2-oxime change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-1,2,3-butanetrione 2-oxime remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1-Phenyl-1,2,3-butanetrione 2-oxime vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, studies have shown that high doses of 1-Phenyl-1,2,3-butanetrione 2-oxime can lead to respiratory irritation and serious eye irritation . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
1-Phenyl-1,2,3-butanetrione 2-oxime is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues
Transport and Distribution
The transport and distribution of 1-Phenyl-1,2,3-butanetrione 2-oxime within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
1-Phenyl-1,2,3-butanetrione 2-oxime is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3-butanetrione 2-oxime can be synthesized through the reaction of 1-phenylbutane-1,3-dione with hydroxylamine. The reaction typically involves heating the reactants in an acidic medium to facilitate the formation of the oxime group.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-Phenyl-1,2,3-butanetrione 2-oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl derivatives.
作用机制
1-Phenyl-1,2,3-butanetrione 2-oxime is similar to other oxime-containing compounds, such as 2-hydroxyimino-1-phenylbutane-1,3-dione and 3-isonitrosobenzoylacetone. its unique structure and reactivity set it apart from these compounds. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.
相似化合物的比较
2-hydroxyimino-1-phenylbutane-1,3-dione
3-isonitrosobenzoylacetone
1-phenylbutane-1,3-dione
2-hydroxyimino-1-phenyl-1,3-butanedione
This comprehensive overview provides a detailed understanding of 1-Phenyl-1,2,3-butanetrione 2-oxime, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQCXGGBHYGWTG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6797-44-0 | |
| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-phenylbutane-1,2,3-trione 2-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isonitrosobenzoylacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48UDZ8JM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


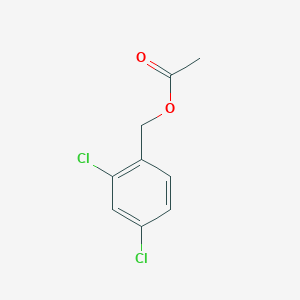


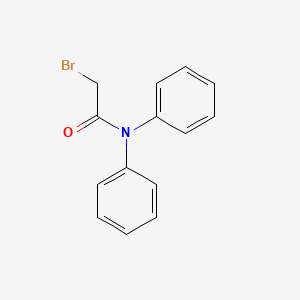

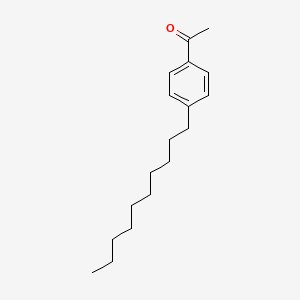
![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)
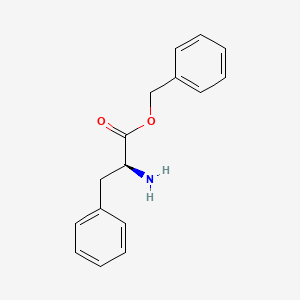

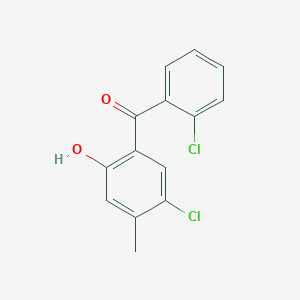


![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)
